1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a propenyl group, and ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Propenyl Group: This step often involves a Wittig reaction or a similar olefination process to introduce the propenyl group at the desired position.
Esterification: The final step involves esterification reactions to introduce the ester functionalities at the appropriate positions on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functionalities, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted products with new functional groups replacing the ester groups.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-methyl-1-yl)-1,2-pyrrolidinedicarboxylate
- 1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-ethyl-1-yl)-1,2-pyrrolidinedicarboxylate
Uniqueness
1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate is unique due to its specific structural features, such as the propenyl group and the ester functionalities
Eigenschaften
CAS-Nummer |
153080-82-1 |
---|---|
Molekularformel |
C15H23NO5 |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-ethyl (2S,4S)-5-oxo-4-prop-2-enylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H23NO5/c1-6-8-10-9-11(13(18)20-7-2)16(12(10)17)14(19)21-15(3,4)5/h6,10-11H,1,7-9H2,2-5H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
DYXYXMNXNHISKL-QWRGUYRKSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1C[C@@H](C(=O)N1C(=O)OC(C)(C)C)CC=C |
Kanonische SMILES |
CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.